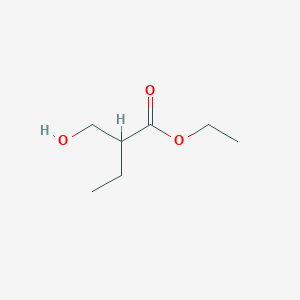

Ethyl 2-(hydroxymethyl)butanoate

Description

Significance of Alpha-Hydroxymethyl Esters in Chemical Synthesis

Alpha-hydroxymethyl esters are a class of organic compounds characterized by a hydroxymethyl group attached to the α-carbon of an ester. This structural feature imparts significant synthetic utility, making them valuable intermediates in a variety of chemical transformations.

One of the primary applications of α-hydroxy esters, the broader class to which α-hydroxymethyl esters belong, is as precursors in the synthesis of α-amino acids. google.com The hydroxyl group can be converted into a leaving group and subsequently displaced by a nitrogen-containing nucleophile to introduce the desired amino functionality.

Furthermore, the introduction of a hydroxymethyl group is a recognized strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. nih.gov The "hydroxymethylation" of a lead compound can improve water solubility and bioavailability. nih.gov For instance, various esters of 3-(hydroxymethyl)phenytoin have been synthesized and evaluated as potential prodrugs for the poorly water-soluble drug phenytoin. nih.gov Similarly, hydroxymethylnitrofurazone, an intermediate in a larger synthesis, demonstrated higher activity against Chagas disease than its parent compound. nih.gov The hydroxyl group provides a handle for further derivatization, such as the formation of acyloxymethyl esters, a prodrug strategy explored extensively by Bundgaard in the 1980s. nih.gov

The versatility of this functional group also allows for its participation in a wide range of other reactions. They can be used in the synthesis of α,β-unsaturated aldehydes and other valuable chemical entities. google.com The presence of both an ester and an alcohol functionality allows for selective reactions at either site, providing chemists with a flexible tool for building molecular complexity.

Historical Context of Research on Ethyl 2-(hydroxymethyl)butanoate Analogs

The study of α-hydroxy esters and their synthesis has a long history in organic chemistry. Early methods for their preparation often involved the hydrolysis of α-halo-acids or the cyanohydrins of aldehydes and ketones, followed by esterification. google.com However, these methods could be hampered by difficulties in isolating the intermediate α-hydroxy-acids, which are prone to decomposition or self-esterification to form polyesters. google.com

A significant advancement came with methods that bypassed the isolation of the free acid. A paper by Velikov and co-workers in 1967 described a process for preparing ethyl esters of α-hydroxy-acids directly from α-hydroxy-nitriles by reacting them with an alcohol in the presence of hydrogen chloride gas. google.com Later, improved processes were developed, such as a two-step method involving the formation of a 2-hydroxy-imino-methyl-ester hydrochloride intermediate, which is then hydrolyzed to the desired α-hydroxy-ester. google.com This approach offered high reaction yields regardless of the steric bulk of the substituents on the starting nitrile. google.com

In the 1980s, research into hydroxymethylated compounds gained significant momentum in the field of medicinal chemistry, largely through the work of Hans Bundgaard. His research focused on the design of prodrugs to improve the delivery of pharmaceuticals, with a particular emphasis on using N-hydroxymethyl intermediates to enhance solubility and bioavailability. nih.gov This body of work established the hydroxymethyl group as a key tool in drug design, a principle that applies to analogs of this compound. nih.govnih.gov

Scope and Research Trajectories within Contemporary Organic Synthesis

Modern organic synthesis continues to explore and expand the utility of α-hydroxymethyl esters, with research focused on developing more efficient and selective synthetic methods and discovering new applications.

Advanced Synthetic Methods: Recent years have seen the development of novel catalytic and stereoselective methods for the synthesis of α-hydroxy esters. For example, a patented biocatalytic method describes the synthesis of this compound with high enantiomeric excess (88.7% ee). chemicalbook.com This process utilizes microbial cells (from certain strains of Gordonia, Rhodococcus, or Corynebacterium), glucose, and NADP in a biphasic system of ethyl acetate (B1210297) and aqueous buffer to asymmetrically reduce the corresponding aldehyde, ethyl 2-formylbutanoate. chemicalbook.comwikipedia.org

Other contemporary strategies for accessing the α-hydroxy ester motif include:

One-pot syntheses from aldehydes using masked acyl cyanide (MAC) reagents, which allow for the direct formation of α-siloxy esters. organic-chemistry.org

Visible-light-induced O-H insertion reactions of diazo compounds, providing a catalyst- and additive-free route to α-hydroxy esters. organic-chemistry.org

Aerobic C(sp³)-H hydroxylation of N-aryl amides, which can serve as precursors to the target esters. organic-chemistry.org

Emerging Applications: The unique chemical properties of hydroxymethyl esters have led to their investigation in new and diverse fields.

Biofuels: Unique fatty acid methyl esters (FAMEs) containing β-hydroxy esters, structurally related to the α-hydroxy esters, have been produced via fermentation by engineered microorganisms and evaluated for their fuel properties. nrel.gov While this research focuses on the beta-isomer, it highlights the growing interest in hydroxylated esters as potential biofuels.

Flavor and Fragrance Chemistry: Analogs such as ethyl 2-hydroxy-3-methylbutanoate (B1261901) are recognized for their contribution to the aroma profile of wines. ontosight.aioeno-one.eu Research in this area involves the chiral separation and sensory evaluation of its enantiomers, revealing that the R enantiomer is predominant in many red and white wines and is considered a potential marker of lactic acid bacteria activity. oeno-one.eu

Dearomative Cycloadditions: In the search for novel chemical reactions, hydroxymethyl groups have been incorporated into substrates for energy transfer-catalyzed dearomative cycloadditions, demonstrating the functional group's compatibility with modern photochemical methods. acs.org

This ongoing research underscores the continued importance of this compound and its analogs as valuable chemical entities, with trajectories pointing towards greener synthetic methods and novel applications in materials science and biotechnology.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(hydroxymethyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLWLMUHNWWUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies for Ethyl 2 Hydroxymethyl Butanoate and Its Enantiomers**

Chemoenzymatic Synthesis Approaches

Chemoenzymatic routes to ethyl 2-(hydroxymethyl)butanoate and its enantiomers primarily involve two key strategies: the stereoselective reduction of a prochiral precursor, ethyl 2-formylbutanoate, or the kinetic resolution of the racemic alcohol. These methods utilize isolated enzymes or whole-cell systems to achieve high levels of enantiopurity.

The asymmetric reduction of the carbonyl group in ethyl 2-formylbutanoate is a direct and atom-economical approach to obtaining enantiomerically enriched this compound. This transformation is often accomplished using ketoreductases, which can be sourced from various microorganisms.

Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of ketones and aldehydes due to its low cost, ease of use, and the presence of multiple reductases with varying substrate specificities. In the context of synthesizing chiral hydroxy esters, yeast-mediated reductions have proven effective. For instance, while direct studies on ethyl 2-formylbutanoate are not extensively documented, research on analogous α-keto-β-lactams has demonstrated that baker's yeast can reduce the keto functionality to produce chiral hydroxy compounds. eurekalert.org In a typical procedure, the precursor keto-ester would be incubated with a suspension of baker's yeast in a suitable medium, often containing a carbohydrate source like glucose to facilitate cofactor regeneration. The stereochemical outcome of the reduction (i.e., which enantiomer is predominantly formed) depends on which of the yeast's native reductases recognizes the substrate and the application of Prelog's rule. Microwave irradiation has been explored to accelerate these yeast-mediated reactions. eurekalert.org

For more predictable and higher stereoselectivity, isolated ketoreductases (KREDs) are often preferred over whole-cell systems. A crucial step in developing a biocatalytic reduction process is the screening of a diverse panel of KREDs to identify an enzyme that provides both high conversion and high enantiomeric excess (ee) for the desired product enantiomer. researchgate.net These enzymes, often available as commercial kits, are tested against the substrate, ethyl 2-formylbutanoate, under various conditions.

Once a suitable reductase is identified, further optimization of reaction parameters is performed. This includes adjusting the pH, temperature, co-solvent, and substrate concentration to maximize both enzyme activity and stereoselectivity. For example, in the reduction of related keto esters, engineered KREDs have demonstrated the ability to produce chiral alcohols with very high enantiospecificity. researchgate.net The selection between a reductase that produces the (R)-enantiomer and one that produces the (S)-enantiomer allows for precise control over the synthesis of either desired stereoisomer of this compound.

Ketoreductases are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, as a source of hydrides for the reduction reaction. These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis. Therefore, an in situ cofactor regeneration system is essential. researchgate.net

A common and effective method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol (B130326), is added to the reaction mixture in large excess. A second enzyme, an alcohol dehydrogenase, oxidizes the isopropanol to acetone, simultaneously reducing the oxidized cofactor (NADP+ or NAD+) back to its active form (NADPH or NADH). Another widely used system is the glucose/glucose dehydrogenase (GDH) system. In this setup, glucose is oxidized to gluconolactone (B72293) by GDH, which concurrently regenerates the required NADPH or NADH for the primary ketoreductase. acs.org This enzymatic-coupled system ensures a continuous supply of the reduced cofactor, allowing the primary reduction of ethyl 2-formylbutanoate to proceed to high conversion with only a catalytic amount of the costly cofactor.

An alternative to asymmetric synthesis is the kinetic resolution of racemic this compound. This method relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate or deacylate one enantiomer of the racemate at a much higher rate than the other. Lipase-catalyzed kinetic resolution is a robust and widely applied technique for producing enantiopure alcohols. nih.govmdpi.com

The most common approach is the irreversible acylation of the racemic alcohol using an acyl donor, such as vinyl acetate (B1210297) or acetic anhydride (B1165640), in a non-aqueous solvent. Lipases like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) and Pseudomonas fluorescens (PFL) are frequently employed. nih.gov The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-enantiomer) unreacted. The reaction is stopped at or near 50% conversion, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. The choice of lipase, solvent, and acyl donor can significantly influence both the reaction rate and the enantioselectivity (expressed as the enantiomeric ratio, E). acs.org For example, studies on structurally similar Morita-Baylis-Hillman adducts have shown that CALB and PCL can achieve excellent enantioselectivity (E > 200) in the resolution of primary and secondary alcohols. nih.gov

Below is a representative data table illustrating the effect of different lipases on the kinetic resolution of a generic butyrate (B1204436) ester, based on findings for related substrates. nih.gov

Table 1: Lipase Screening for Kinetic Resolution of Butyrate Derivatives

| Entry | Lipase | Conversion (%) | Enantiomeric Excess (ee %) of Alcohol | Enantiomeric Excess (ee %) of Ester | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| 1 | P. fluorescens Lipase | 51 | >99 (R) | 98 (S) | >200 |

| 2 | P. cepacia Lipase (PCL) | 49 | 94 (R) | >99 (S) | >200 |

| 3 | C. antarctica Lipase A (CAL-A) | 45 | 82 (R) | >99 (S) | >200 |

Note: Data is illustrative and based on results for aromatic Morita-Baylis-Hillman butyrate derivatives. The specific enantiomer favored ((R) or (S)) depends on the substrate and enzyme combination.

For the synthesis of this compound, a hypothetical tandem reaction could begin with a carbon-carbon bond-forming step. For example, an aldolase (B8822740) could catalyze the addition of acetaldehyde (B116499) to ethyl glyoxylate. The resulting intermediate, ethyl 2-formyl-3-hydroxybutanoate, could then be reduced in situ by a stereoselective ketoreductase (with its cofactor regeneration system) to yield a diol product. While this specific cascade has not been reported for this compound, similar tandem processes are well-established. For instance, a tandem system using an aldolase and a ketoreductase has been successfully employed to synthesize chiral 2-hydroxy-4-butyrolactone derivatives from simple aldehydes and 2-oxoacids. acs.org This approach highlights the potential for developing novel, efficient biocatalytic cascades for the synthesis of the target compound.

Biocatalytic Reduction Strategies

Asymmetric Synthesis Routes

Asymmetric synthesis provides direct access to enantiomerically enriched or pure forms of this compound. These methods employ chiral influences, such as auxiliaries, catalysts, or reagents, to control the stereochemical outcome of the reaction.

A robust strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate to direct a subsequent stereoselective transformation. uwindsor.carsc.org Evans' oxazolidinone auxiliaries are widely used for this purpose due to their high levels of stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net

The general approach begins with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with butanoyl chloride to form the N-butanoyl oxazolidinone. uwindsor.cawilliams.edu This intermediate is then converted into a specific Z-enolate by treatment with a base like sodium bis(trimethylsilyl)amide. The chiral auxiliary physically blocks one face of the enolate, forcing the subsequent reaction to occur on the less sterically hindered face. williams.edu

To introduce the hydroxymethyl group, the enolate is reacted with an electrophilic formaldehyde (B43269) equivalent, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine), which accomplishes α-hydroxylation. researchgate.net The reaction proceeds with high diastereoselectivity. Finally, the chiral auxiliary is cleaved under mild conditions, for example, using magnesium methoxide (B1231860) in methanol (B129727), which not only removes the auxiliary (which can often be recovered and reused) but also directly furnishes the methyl ester of the desired product. researchgate.netsigmaaldrich.com To obtain the ethyl ester, the resulting chiral 2-(hydroxymethyl)butanoic acid can be esterified as a final step.

Table 1: Asymmetric α-Hydroxylation using Chiral Oxazolidinone Auxiliaries This table is a representative summary of the methodology; specific results for the direct synthesis of the title compound may vary.

| Chiral Auxiliary | Acyl Group | Base | Hydroxylation Reagent | Diastereomeric Excess (d.e.) | Cleavage Method |

|---|---|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Butanoyl | NaN(TMS)₂ | 2-(Phenylsulfonyl)-3-phenyloxaziridine | >98% | Mg(OMe)₂ / MeOH |

| (S)-4-Benzyl-2-oxazolidinone | Butanoyl | NaHMDS | 2-(Phenylsulfonyl)-3-phenyloxaziridine | ~98:2 d.r. | LiOH / H₂O₂ |

| (R)-4-Isopropyl-2-oxazolidinone | Butanoyl | LDA | MoOPH (oxodiperoxymolybdenum(pyridine)-(HMPA)) | >95% | LiOEt / EtOH |

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that can be used to install the hydroxymethyl group with stereocontrol. buchler-gmbh.comnih.gov The synthesis of this compound via this route involves the reaction of an enolate derived from a butanoate ester with formaldehyde. The use of formaldehyde as a C1 electrophile is synthetically valuable but challenging due to its high reactivity and tendency to polymerize. nih.gov

To control the stereochemistry, either a chiral catalyst or a chiral substrate is used. In a catalyst-controlled reaction, a chiral Lewis acid or an organocatalyst, such as a proline derivative, activates the aldehyde and organizes the transition state to favor the formation of one enantiomer over the other. researchgate.net For example, a diarylprolinol organocatalyst can promote the cross-aldol reaction between butanal (as a precursor to the butanoyl group) and a formaldehyde source. researchgate.net

Alternatively, a substrate-controlled approach can be used, similar to the chiral auxiliary method described previously. An enolate is generated from an N-butanoyl oxazolidinone, which then reacts with formaldehyde. The inherent chirality of the auxiliary directs the approach of the formaldehyde, leading to a highly diastereoselective addition. nih.govnih.gov The resulting aldol adduct is then converted to the final ethyl ester product upon cleavage of the auxiliary.

Table 2: Enantioselective Aldol Reaction with Formaldehyde This table represents typical conditions and catalysts for asymmetric hydroxymethylation via aldol chemistry.

| Enolate Source | Electrophile | Catalyst/Promoter | Key Feature | Enantiomeric Ratio (e.r.) / d.e. |

|---|---|---|---|---|

| Silyl (B83357) ketene (B1206846) acetal (B89532) of ethyl butanoate | Aqueous Formaldehyde | Chiral Lewis Acid (e.g., Ti-BINOL complex) | Catalytic cycle with high turnover | Up to 95:5 e.r. |

| N-Butanoyl oxazolidinone | Paraformaldehyde | TiCl₄, Hünig's base | Substrate control via chiral auxiliary | >95% d.e. |

| Butanal | Aqueous Formaldehyde | Diarylprolinol silyl ether (Organocatalyst) | Direct cross-aldol reaction | Up to 97:3 e.r. |

Phase-transfer catalysis (PTC) is a technique used for reactions between reagents in two different immiscible phases, typically an aqueous phase and an organic phase. In asymmetric PTC, a chiral phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt derived from a natural product like a Cinchona alkaloid, is used to shuttle one of the reactants into the other phase and induce chirality during the reaction. buchler-gmbh.comnih.gov

For the synthesis of the enantiomers of this compound, a common strategy is the asymmetric alkylation of a glycine (B1666218) derivative. organic-chemistry.org The starting material is typically the benzophenone (B1666685) Schiff base of glycine ethyl ester. This substrate is deprotonated at the interface of the two phases by a base (e.g., aqueous KOH) and then forms a chiral ion pair with the catalyst. organic-chemistry.org This chiral complex moves into the organic phase, where it reacts with an alkylating agent.

To construct the target molecule, a two-step alkylation could be envisioned. First, an alkylation with an ethyl halide would introduce the ethyl group at the α-position. Following this, a second asymmetric step would be required to introduce the hydroxymethyl group, for example, through reaction with an electrophilic formaldehyde source under similar PTC conditions. This method, known as the O'Donnell amino acid synthesis, is highly versatile for producing a wide range of unnatural amino acids. organic-chemistry.orgiu.edu After the alkylation steps, hydrolysis of the Schiff base and subsequent chemical modification of the amino group would be necessary to yield the final product.

Table 3: Asymmetric Synthesis via Phase-Transfer Catalysis This table illustrates the components of a representative asymmetric PTC alkylation.

| Substrate | Alkylating Agent | Base | Chiral Catalyst (Example) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| N-(Diphenylmethylene)glycine tert-butyl ester | Ethyl iodide | 50% aq. KOH | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Up to 98% |

| N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl (B1604629) bromide | CsOH·H₂O | N-Spiro C₂-symmetric quaternary ammonium salt | >95% |

| tert-Butyl 2-benzoyloxy-3-oxobutanoate | Methyl iodide | K₂CO₃ | N-Spiro chiral quaternary ammonium salt | Up to 94% |

Conventional Chemical Synthesis Strategies

Conventional methods typically produce racemic this compound. These routes are often straightforward and rely on well-established organic reactions.

The most direct conventional synthesis is the Fischer-Speier esterification of 2-(hydroxymethyl)butanoic acid. wikipedia.org In this acid-catalyzed equilibrium reaction, 2-(hydroxymethyl)butanoic acid is refluxed with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmdpi.com The excess ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester product. Water is generated as a byproduct and can be removed using a Dean-Stark apparatus to further improve the yield. wikipedia.orgjk-sci.com

Functional group interconversion provides another pathway. For instance, a molecule with the required carbon skeleton but a different functional group, such as ethyl 2-bromo-2-ethylbutanoate, could be synthesized first. The bromine atom could then be converted to a hydroxyl group via nucleophilic substitution using a hydroxide (B78521) source, although this reaction may compete with elimination.

Table 4: Fischer-Speier Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Key Condition |

|---|---|---|---|---|

| 2-(Hydroxymethyl)butanoic Acid | Ethanol (excess) | H₂SO₄ (catalytic) | ~80 (Reflux) | Removal of water |

| 2-(Hydroxymethyl)butanoic Acid | Ethanol (excess) | p-Toluenesulfonic acid | ~80 (Reflux) | Use of Dean-Stark trap |

| 2-(Hydroxymethyl)butanoic Acid | Ethanol | Hafnium(IV) or Zirconium(IV) salts | 80-110 | Lewis acid catalysis |

Carbonyl group transformations offer a classic route to alcohols. A common strategy for synthesizing this compound is through the malonic ester synthesis, followed by a selective reduction.

The synthesis begins with diethyl malonate, which is deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. wikipedia.orgfiveable.me This enolate is then alkylated with an ethyl halide (e.g., ethyl iodide) to produce diethyl 2-ethylmalonate. google.com The next step is the crucial transformation: the selective reduction of one of the two ester groups to a primary alcohol (the hydroxymethyl group) while leaving the other ester group intact.

This selective mono-reduction is challenging because many common reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly reactive and would likely reduce both ester groups to yield a diol. wikipedia.org However, by carefully controlling the stoichiometry (using one equivalent of the reducing agent) and reaction temperature (low temperatures), it is sometimes possible to achieve selective reduction. Milder reducing agents or those with greater steric bulk may also provide better selectivity for this transformation.

Table 5: Synthesis via Diethyl 2-ethylmalonate Reduction This table outlines the general steps of the malonic ester synthesis route.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Enolate Formation | Diethyl malonate | NaOEt in EtOH | Sodium diethyl malonate |

| 2. Alkylation | Sodium diethyl malonate | CH₃CH₂I | Diethyl 2-ethylmalonate |

| 3. Selective Reduction | Diethyl 2-ethylmalonate | e.g., LiAlH₄ (1 equiv., low temp.) or DIBAL-H | This compound (racemic) |

Multi-step Synthetic Sequences to Access Complex Intermediates

The construction of molecules like this compound often proceeds through complex, multi-step sequences that build up the carbon skeleton and introduce functionality in a controlled manner. A plausible and established method for creating the core β-hydroxy ester structure is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. wikipedia.org

For the synthesis of this compound, the reaction would theoretically involve ethyl 2-bromobutanoate and formaldehyde. The zinc metal inserts into the carbon-bromine bond of the ester to form an organozinc reagent, often called a Reformatsky enolate. This enolate then adds to the carbonyl group of formaldehyde to generate, after an acidic workup, the target β-hydroxy-ester. wikipedia.org

In industrial and pharmaceutical synthesis, multi-step routes are common for producing complex chiral intermediates. A relevant example is the synthesis of (R)-4-cyano-3-hydroxy ethyl butyrate, a valuable chiral building block. One patented method starts from (S)-4-chloro-ethyl 3-hydroxybutanoate and utilizes a chemoenzymatic approach. The process involves a key step catalyzed by a halogenohydrin dehalogenase enzyme to first form an epoxide, which is then opened by a cyanide source to yield the target molecule. This highlights how a combination of enzymatic and classical chemical steps can be used to access complex, optically pure intermediates.

The synthesis first generates (S)-3,4-epoxy ethyl butyrate from (S)-4-chloro-ethyl 3-hydroxybutanoate using the enzyme. This intermediate then undergoes a ring-opening reaction with hydrocyanic acid (formed in situ from sodium cyanide) to produce (R)-4-cyano-3-hydroxy ethyl butyrate. This method achieves high chemical and optical purity, although it requires careful control of reaction conditions, particularly pH and reactant ratios.

Table 1: Chemoenzymatic Synthesis of (R)-4-cyano-3-hydroxy ethyl butyrate

| Parameter | Value |

| Starting Material | (S)-4-chloro-ethyl 3-hydroxybutanoate |

| Key Enzyme | Halogenohydrin dehalogenase (HHEC) |

| Reagents | Sodium Cyanide (NaCN), Hydrocyanic Acid (HCN) |

| Temperature | 40 °C |

| pH | ~7.0 |

| Product | (R)-4-cyano-3-hydroxy ethyl butyrate |

| Chemical Purity | 98% |

| Optical Purity | 99% |

| Yield | 67.13% |

This interactive table summarizes the reaction parameters for the synthesis of a complex chiral intermediate.

Novel Reagent Development for Efficient Synthesis

The efficient synthesis of chiral molecules like this compound heavily relies on the development of novel reagents and catalysts that can control stereochemistry. A major area of innovation is chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions.

Engineered enzymes, such as lipases and ketoreductases (KREDs), are increasingly used as highly selective chiral catalysts. For instance, in the synthesis of the antiviral drug Tenofovir, a key step involves the enzymatic kinetic resolution of a racemic alcohol intermediate. acs.org Lipases are screened for their ability to selectively acylate one enantiomer of the alcohol, leaving the other, desired enantiomer unreacted and in high enantiomeric excess. acs.org The choice of enzyme, solvent, and acylating agent is critical for achieving high conversion and selectivity. acs.org This approach demonstrates the power of biocatalyst development as a tool for novel reagent design.

Table 2: Example of Lipase Screening for Kinetic Resolution

| Lipase Source | Solvent | Conversion (%) | Enantioselectivity (E) |

| Burkholderia cepacia | Toluene | 45-47% | >500 |

| Burkholderia cepacia | MTBE | 45-47% | 200-300 |

| Burkholderia cepacia | Chloroform | 12-38% | 300-400 |

| Burkholderia cepacia | Ethyl Acetate | 12-38% | 200-300 |

This interactive table illustrates how screening different reaction conditions is crucial for developing a novel chemoenzymatic process. Data adapted from a study on a Tenofovir intermediate. acs.org

Another innovative strategy involves the unprecedented combination of highly reactive organometallic reagents, such as organolithiums, with biocatalysts in one-pot reactions. Traditionally, these two classes of reagents were considered incompatible. However, recent research has shown that by carefully selecting reaction conditions, it is possible to perform an organolithium-mediated transformation followed by an enantioselective enzymatic reduction in the same vessel. This novel approach streamlines synthetic sequences, reduces waste, and allows for the creation of complex chiral alcohols from simple precursors like nitriles. The development of robust, engineered alcohol dehydrogenases (ADHs) that can tolerate the conditions of the preceding chemical step is key to the success of this methodology.

Furthermore, the use of NRPS-independent siderophore (NIS) synthetase enzymes represents another frontier in novel reagent development. These enzymes can catalyze successive amide bond formations to create complex macrocycles, such as desferrioxamine E, from simple linear substrates like N-hydroxy-N-succinylcadaverine. nih.gov The ability to harness such complex enzymatic machinery for synthetic purposes opens up new avenues for the efficient construction of intricate molecules. nih.gov

**stereochemical Aspects and Chiral Control in Ethyl 2 Hydroxymethyl Butanoate Synthesis**

Enantioselective Synthesis and Enantiomeric Excess Determination

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound in high yield and purity. For α-hydroxy esters like ethyl 2-(hydroxymethyl)butanoate, several strategies have been developed, broadly categorized into chemical and biocatalytic methods. The success of such a synthesis is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater quantity than the other.

Enantioselective Synthetic Strategies:

Chiral Auxiliary-Mediated Synthesis: This approach involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α-hydroxy esters, chiral oxazolidinones have been used effectively. researchgate.net The substrate is first converted into a chiral imide, which is then deprotonated to form an enolate. The chiral auxiliary blocks one face of the enolate, forcing an electrophilic hydroxylating agent, such as a 2-sulfonyloxaziridine, to attack from the less sterically hindered face. This method has been shown to produce α-hydroxy fatty acid methyl esters with exceptionally high enantiomeric excess (98–99% ee). researchgate.net A similar one-pot procedure using an N-hydroxy-l-tert-leucinol-derived oxazoline (B21484) as the chiral auxiliary has also been reported to yield α-hydroxy methyl esters with 94-98% ee. acs.orgnih.gov

Biocatalytic Asymmetric Reduction: A powerful and green alternative involves the use of enzymes or whole-cell microorganisms to catalyze the asymmetric reduction of a prochiral ketone precursor, such as ethyl 2-oxobutanoate. Microorganisms like baker's yeast (Saccharomyces cerevisiae), various fungi, and algae contain oxidoreductase enzymes that can reduce a ketone to a hydroxyl group with high stereoselectivity. jst.go.jpnih.govjst.go.jp For instance, the asymmetric reduction of the related compound ethyl 2-methyl 3-oxobutanoate has been extensively studied, with various fungi demonstrating the ability to produce the corresponding hydroxy esters with high ee. jst.go.jpnih.gov

Determination of Enantiomeric Excess (ee):

Once an enantioselective synthesis is performed, the enantiomeric excess of the product must be determined. Common analytical techniques include:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can physically separate the two enantiomers, allowing for their direct quantification.

NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a pure chiral derivatizing agent, such as (S)-(+)-O-acetylmandelic acid, to form a mixture of diastereomers. researchgate.net Since diastereomers have different physical properties, their corresponding signals in the ¹H or ¹³C NMR spectrum will appear at different chemical shifts, and the ratio of their integration values can be used to calculate the ee. researchgate.net

| Method Type | Specific Method | Precursor Type | Achieved Enantiomeric Excess (ee) for Analogous Compounds |

| Chemical Synthesis | Chiral Oxazolidinone Auxiliary | Carboxylic Acid | 98-99% |

| Chemical Synthesis | Chiral Oxazoline N-oxide Auxiliary | Ortho Ester | 94-98% |

| Biocatalysis | Fungal Reduction (P. purpurogenum) | Keto Ester | >99% (syn), 90% (anti) |

| Biocatalysis | Algal Reduction (C. pyrenoidosa) | Keto Ester | >99% (syn), 89% (anti) |

Diastereoselective Transformations

Diastereoselective transformations are crucial when a molecule already contains one stereocenter and a second one is introduced. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to a preferential formation of one diastereomer over others. If this compound were to undergo a reaction to create a second stereocenter (e.g., at the C3 position), the (R) or (S) configuration of the C2 center would direct the approach of reagents.

A clear example of this principle is found in the microbial reduction of α-substituted-β-keto esters, such as ethyl 2-methyl-3-oxobutanoate. jst.go.jptandfonline.com The reduction of the ketone at C3 creates a new stereocenter, leading to four possible stereoisomers. The reaction is often highly diastereoselective, producing predominantly either the syn or the anti diastereomer. jst.go.jptandfonline.com

Fungal Reduction: The fungus Penicillium purpurogenum reduces ethyl 2-methyl 3-oxobutanoate to the corresponding hydroxy esters with a high preference for the anti diastereomer, achieving an anti/syn ratio of 93:7. jst.go.jpnih.gov

Algal Reduction: In contrast, reduction by the alga Chlorella vulgaris affords predominantly the syn-isomer. nih.govjst.go.jp

| Microorganism | Substrate | Diastereomeric Ratio (anti/syn) |

| Penicillium purpurogenum | Ethyl 2-methyl 3-oxobutanoate | 93:7 |

| Chlorella pyrenoidosa | Ethyl 2-methyl 3-oxobutanoate | 53:47 |

| Geotrichum sp. | Ethyl 2-methyl 3-oxobutanoate | 97:3 |

Stereochemical Analysis and Chiral Derivatization for Determination

Determining the absolute configuration and enantiomeric purity of this compound is essential. This is accomplished through stereochemical analysis, which often involves either direct separation of enantiomers or their conversion into diastereomers that can be distinguished by standard analytical methods.

Direct Chiral Analysis: The most common method for direct analysis is chiral chromatography. Enantiomers of a related compound, ethyl 2-hydroxy-3-methylbutanoate (B1261901), have been successfully separated and quantified using chiral gas chromatography (GC). oeno-one.eu This analysis typically employs a capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., γ-cyclodextrin), which interacts differently with the (R) and (S) enantiomers, causing them to elute at different retention times. oeno-one.eu

Analysis via Chiral Derivatization: When direct chiral separation is challenging, an alternative strategy is chiral derivatization. This involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have distinct physical properties and can be separated and quantified using standard, non-chiral analytical techniques like GC or NMR.

Derivatization for GC Analysis: Hydroxyl groups can be derivatized with reagents like phenylisocyanate (PIC) to form diastereomeric carbamates. tandfonline.com These diastereomers can then be separated on a standard achiral GC column.

Derivatization for NMR Analysis: A widely used method involves esterification of the hydroxyl group with an enantiopure chiral acid, such as (S)-(+)-O-acetylmandelic acid. researchgate.net In the ¹H NMR spectrum of the resulting diastereomeric esters, key protons near the new stereocenter will exhibit different chemical shifts, allowing for integration and calculation of the enantiomeric excess. researchgate.net

Impact of Reaction Conditions on Stereoselectivity

The stereochemical outcome of a reaction is not only dependent on the substrates and reagents but is also highly sensitive to the reaction conditions. Parameters such as solvent, temperature, and catalyst can have a profound impact on both enantioselectivity and diastereoselectivity.

Solvent Effects: The choice of solvent can dramatically influence stereoselectivity. Studies on the asymmetric Henry reaction have shown that solvents that are strong Lewis bases can induce a high enantiomeric excess. rsc.org This is not due to a change in the reaction mechanism, but rather because specific solute-solvent interactions "prepare" the catalyst-substrate complex in a specific conformation that favors the formation of one enantiomer. rsc.org The effect is rooted in specific molecular interactions rather than the bulk dielectric properties of the solvent. rsc.org Similarly, ethereal solvents can affect the configurational stability of chiral organometallic reagents, thereby impacting the stereoselectivity of the reaction. nih.gov

Temperature: Reaction temperature is a critical parameter for controlling stereoselectivity. Lowering the temperature generally enhances selectivity. This is because the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT). A lower temperature can therefore amplify a small energy difference, leading to a much higher ratio of the major to the minor stereoisomer. nih.gov

Catalyst and Reagents: The nature of the catalyst is arguably the most crucial factor. In metal-catalyzed reactions, the structure of the chiral ligand dictates the three-dimensional environment where the reaction occurs, thereby controlling the facial selectivity. In biocatalysis, different enzymes or microorganisms can yield opposite enantiomers or diastereomers from the same substrate. jst.go.jpnih.gov Even subtle changes to the catalyst structure or the use of specific activators can be key to achieving the desired product formation and selectivity. acs.org

**application As a Synthetic Intermediate and Building Block**

Precursor in the Synthesis of Pharmaceutically Relevant Compounds

The structural motif of Ethyl 2-(hydroxymethyl)butanoate serves as a crucial starting point for the synthesis of various pharmaceutically relevant compounds. A key application lies in its conversion to α-methylene-γ-butyrolactones, a class of compounds known for their broad spectrum of biological activities, including anticancer properties. nih.gov The synthesis of these lactones often involves the transformation of the hydroxymethyl and ester functionalities of the parent molecule. For instance, a borylated α-methylene-γ-butyrolactone with demonstrated activity against pancreatic cancer cell lines has been synthesized, showcasing a pathway that could be adapted from precursors like this compound. nih.gov The general importance of chiral building blocks like this ester is underscored by their role in creating enantiomerically pure compounds, which is critical for targeted drug-receptor interactions. wisdomlib.orgenamine.net

| Target Compound Class | Key Synthetic Transformation | Potential Therapeutic Application |

| α-Methylene-γ-butyrolactones | Intramolecular cyclization and functional group manipulation | Antineoplastic agents nih.gov |

| Chiral amino alcohols | Reduction of the ester and subsequent amination | Intermediates for various active pharmaceutical ingredients nih.gov |

| Substituted butenolides | Oxidation and cyclization reactions | Precursors to biologically active natural products and their analogues organic-chemistry.orgnih.gov |

Building Block for Natural Product Synthesis

The utility of this compound extends to the synthesis of natural products. Its chiral framework is a key element in constructing the carbon skeleton of various natural molecules. A notable example is its potential role in the synthesis of butenolides, which are five-membered lactone rings found in many natural products. organic-chemistry.org The synthesis of (±)-methylenolactocin, a natural product with antibiotic properties, has been achieved through a stereoselective route that utilizes a similar structural backbone, highlighting the importance of such building blocks. nih.gov Furthermore, the related compound, ethyl 3-hydroxybutanoate, is a well-established chiral precursor for a variety of natural products, including (S)-(+)-Sulcatol and (R, R)-Pyrenophorin, demonstrating the synthetic power of these small, chiral hydroxy esters. orgsyn.org

| Natural Product/Fragment | Role of this compound or similar precursor |

| (±)-Methylenolactocin | Provides the core lactone structure with correct relative stereochemistry. nih.gov |

| (±)-Hydroxymatairesinol | Serves as a key building block in a concise synthesis. nih.gov |

| Spiculisporic acid | A butenolide intermediate, accessible from similar structures, is crucial for the total synthesis. nih.gov |

Role in Fine Chemical and Specialty Chemical Production

Beyond pharmaceuticals and natural products, this compound and its isomers are valuable intermediates in the production of fine and specialty chemicals. thegoodscentscompany.com These applications often leverage the compound's chirality and functional groups to create products with specific properties. For example, its derivatives can be used as chiral ligands in asymmetric catalysis, a technology that is increasingly important for the efficient production of single-enantiomer compounds. enamine.net Additionally, related structures, such as ethyl 2-hydroxy-3-methylbutanoate (B1261901), are found in nature and contribute to the flavor and fragrance of products like wine, indicating a potential application for these compounds in the food and beverage industry. oeno-one.eu The production of high-performance engineering bioplastics from monomers like β-methyl-α-methylene-γ-butyrolactone, which can be synthesized from biorenewable sources, also represents a significant application for derivatives of this class of compounds. rsc.org

| Industry | Application |

| Flavor & Fragrance | As a component in flavor formulations due to its fruity or caramellic odor profile. thegoodscentscompany.comontosight.ai |

| Agrochemicals | As a chiral intermediate for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. thegoodscentscompany.com |

| Material Science | As a precursor to chiral monomers for the synthesis of specialty polymers and bioplastics. thegoodscentscompany.comrsc.org |

Incorporation into Complex Molecular Architectures

The defined stereochemistry of this compound makes it an excellent starting point for the construction of complex molecular architectures with multiple stereocenters. nih.gov The ability to selectively modify the hydroxyl and ester groups allows for a stepwise and controlled elaboration of the molecular structure. For instance, the hydroxyl group can be protected while the ester is transformed, or vice versa, enabling the regioselective introduction of new functionalities. This controlled reactivity is crucial in multi-step syntheses where the preservation of stereochemical integrity is paramount. nih.govenamine.net The synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones with high diastereoselectivity is a prime example of how the inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. nih.gov This level of control is essential for building the intricate three-dimensional structures found in many biologically active molecules. nih.gov

| Reaction Type | Description | Resulting Structural Motif |

| Diastereoselective Reformatsky-type reactions | Reaction with aldehydes in the presence of zinc or chromium(II) to form new carbon-carbon bonds with high stereocontrol. nih.gov | β-Hydroxy-α-methylene-γ-butyrolactones |

| Vinylogous Mukaiyama Aldol (B89426) Reaction | Enantioselective addition to aldehydes to create functionalized butenolides. nih.gov | γ-Butenolides with multiple stereocenters |

| Conjugate Addition | Addition of nucleophiles to α,β-unsaturated derivatives to introduce substituents at the β-position. nih.gov | Highly substituted lactones |

**chemical Reactivity and Derivatization Studies**

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group in ethyl 2-(hydroxymethyl)butanoate is a key site for various chemical modifications, including protection, oxidation, reduction, etherification, and esterification.

In multi-step syntheses, it is often necessary to temporarily block the reactive hydroxyl group to prevent unwanted side reactions while other parts of the molecule are being modified. The selection of an appropriate protecting group is crucial and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal. For a primary alcohol like the one in this compound, several strategies can be employed.

Common protecting groups for primary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ether. The protection of the hydroxyl group can be achieved by reacting the compound with tert-butyldimethylsilyl chloride in the presence of a base like imidazole (B134444) in an aprotic solvent such as dichloromethane. The steric bulk of the TBS group often allows for selective protection of a primary alcohol in the presence of less accessible secondary or tertiary alcohols. masterorganicchemistry.com Deprotection of the TBS ether is typically accomplished using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

Another common strategy is the formation of a benzyl (B1604629) ether by reacting the alcohol with benzyl bromide in the presence of a strong base like sodium hydride. Benzyl ethers are stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenation. rsc.org Trityl (triphenylmethyl) groups are also effective for the selective protection of primary alcohols due to their significant steric hindrance. pharmaffiliates.com

Table 1: Representative Protecting Group Strategies for the Hydroxyl Group

| Protecting Group | Protection Reagents | Deprotection Reagents | Key Features |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, CH₂Cl₂ | TBAF, THF | Stable to many reagents, removable with fluoride. |

| Benzyl (Bn) | NaH, BnBr, THF | H₂, Pd/C | Stable to acidic and basic conditions. |

| Trityl (Tr) | Tr-Cl, Pyridine (B92270) | Mild acid (e.g., formic acid) | Highly selective for primary alcohols. |

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, will typically yield the corresponding aldehyde, ethyl 2-formylbutanoate. youtube.com To achieve this partial oxidation, the aldehyde can be distilled off as it forms to prevent further oxidation. libretexts.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide in sulfuric acid, known as the Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid. masterorganicchemistry.com This reaction would yield 2-carboxy-ethyl butanoate. The reaction is typically carried out by heating the alcohol under reflux with an excess of the oxidizing agent. chemguide.co.uk

Conversely, the ester functionality can be reduced. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and any intermediate aldehyde, leading to a diol, selective reduction of the ester in the presence of the hydroxyl group is challenging. youtube.comharvard.edu However, the reverse reaction, the reduction of the corresponding aldehyde (ethyl 2-formylalkanoates) to a primary alcohol, can be achieved with high enantioselectivity using biocatalysts. For instance, microbial reduction using acetone-dried cells in the presence of D-glucose and NADP has been reported to yield (R)-ethyl 2-(hydroxymethyl)butanoate with high conversion and enantiomeric excess. chemicalbook.com

The hydroxyl group can undergo etherification to form ethers. For example, methyl ethers can be synthesized via acid-catalyzed etherification using 1,2-dimethoxyethane (B42094) as the etherifying agent. rsc.org

Esterification of the hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst or a coupling agent. libretexts.org For instance, reaction with acetic anhydride in the presence of pyridine would yield the corresponding acetate (B1210297) ester. Selective esterification of primary alcohols in the presence of other functional groups can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like Oxyma in a mixed aqueous-organic solvent system. nih.gov

Reactions at the Ester Moiety

The ethyl ester group of the molecule is also susceptible to various transformations, most notably hydrolysis, transesterification, and amidation.

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.org Acid-catalyzed hydrolysis, using a strong acid like sulfuric acid in an excess of water, is a reversible process that would convert this compound to 2-(hydroxymethyl)butanoic acid and ethanol (B145695). libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org Treatment with a base, such as sodium hydroxide (B78521), would yield the sodium salt of 2-(hydroxymethyl)butanoic acid and ethanol. libretexts.org The free carboxylic acid can then be obtained by acidification of the salt.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This can be achieved under either acidic or basic conditions. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would result in the formation of mthis compound and ethanol. To drive the reaction to completion, the alcohol reactant is often used as the solvent. youtube.commasterorganicchemistry.com Lipase-catalyzed transesterification has also been investigated for similar esters, such as the synthesis of ethyl butyrate (B1204436), which can proceed via a Ping-Pong Bi-Bi mechanism. ebi.ac.uk

Table 2: Hydrolysis and Transesterification of the Ester Group

| Reaction | Reagents | Products | Conditions |

| Acidic Hydrolysis | H₂O, H₂SO₄ (cat.) | 2-(Hydroxymethyl)butanoic acid + Ethanol | Heat, Reversible |

| Basic Hydrolysis (Saponification) | NaOH, H₂O | Sodium 2-(hydroxymethyl)butanoate + Ethanol | Irreversible |

| Transesterification | R'OH, Acid or Base catalyst | Mthis compound + Ethanol | R'OH as solvent |

Amides can be synthesized from esters by reaction with an amine. This reaction, often called aminolysis, typically requires high temperatures as amines are less nucleophilic than the hydroxide or alkoxide ions used in hydrolysis and transesterification, and the leaving group (an alkoxide) is a relatively strong base. masterorganicchemistry.com

The reaction of this compound with an amine, such as ammonia (B1221849) or a primary or secondary amine, would yield the corresponding amide, 2-(hydroxymethyl)butanamide, and ethanol. To facilitate this transformation, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can be used to activate the corresponding carboxylic acid (obtained after hydrolysis of the ester) for reaction with an amine. nih.gov The synthesis of a related compound, ethyl 2-(acetamidomethyl)-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate, suggests that amidation reactions involving the core structure are feasible. pharmaffiliates.com

Reactions at the Alpha-Carbon

The presence of a hydrogen atom on the alpha-carbon of this compound, the carbon adjacent to the ester carbonyl group, allows for a range of reactions typical of enolizable esters. However, the neighboring hydroxymethyl group introduces a significant consideration due to its acidic proton, which can compete in base-mediated reactions.

The formation of an enolate is a critical step for many carbon-carbon bond-forming reactions at the alpha-position of carbonyl compounds. For simple esters, this is typically achieved by using a strong, non-nucleophilic base. youtube.commasterorganicchemistry.comlibretexts.org One of the most common bases for this purpose is lithium diisopropylamide (LDA), which is strong enough to quantitatively deprotonate the alpha-carbon. youtube.comlibretexts.org The resulting lithium enolate is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. youtube.commnstate.edu This process is known as enolate alkylation.

The general mechanism for the alkylation of an ester enolate is as follows:

Enolate Formation: A strong base, such as LDA, abstracts the acidic alpha-proton to form a resonance-stabilized enolate. youtube.commasterorganicchemistry.com

Nucleophilic Attack: The enolate attacks an alkyl halide in an SN2 fashion, displacing the halide and forming a new alkyl group at the alpha-carbon. youtube.com

In the case of this compound, a significant challenge arises due to the presence of the acidic hydroxyl proton. This proton is more acidic than the alpha-carbon proton. Therefore, treatment with a strong base like LDA would first deprotonate the hydroxyl group to form a lithium alkoxide. The use of at least two equivalents of the base would be necessary to subsequently deprotonate the alpha-carbon to form a dianion, which could then undergo alkylation.

An alternative strategy for the alkylation of α-hydroxy carboxylic acid derivatives, termed dehydroxylative alkylation, has been developed. This method circumvents the issues related to the acidic hydroxyl group by employing a different reaction mechanism. In one such approach, a 4-dimethylaminopyridine (B28879) (DMAP)-boryl radical initiates the reaction by attacking the carbonyl oxygen. This is followed by a spin-center shift that leads to the cleavage of the C-O bond of the hydroxyl group, generating an α-carbonyl radical. This radical can then couple with various alkenes to form alkylated products. nih.gov This method provides an efficient way to convert α-hydroxy esters into more complex molecules. nih.gov

Table 1: Key Aspects of Enolate Alkylation of Esters

| Aspect | Description | Reference |

| Base Requirement | Strong, non-nucleophilic bases like LDA are typically required for complete enolate formation. | youtube.comlibretexts.org |

| Reaction Type | The alkylation step proceeds via an SN2 mechanism. | youtube.commnstate.edu |

| Substrate Consideration | For α-hydroxy esters like this compound, the acidic hydroxyl proton must be considered, potentially requiring excess base or alternative reaction strategies. | |

| Alternative Method | Dehydroxylative alkylation offers a pathway that avoids direct enolate formation by utilizing radical chemistry. | nih.gov |

Condensation Reactions

Condensation reactions are another important class of transformations for esters, often involving the formation of a new carbon-carbon bond.

One relevant condensation reaction for esters is the Acyloin condensation . This is a reductive coupling of two ester molecules in the presence of metallic sodium in an aprotic solvent, which results in the formation of an α-hydroxy ketone, also known as an acyloin. jove.comjove.comyoutube.com The reaction proceeds through a radical mechanism involving the formation of a ketyl intermediate. jove.com To improve the yields and prevent side reactions, trimethylsilyl (B98337) chloride is often added to trap the enediolate intermediate as a bis-silyl ether, which is then hydrolyzed to the acyloin. jove.com

The Claisen condensation is a classic reaction where an ester enolate attacks the carbonyl group of another ester molecule, leading to the formation of a β-keto ester. mnstate.edulibretexts.org This reaction is typically base-catalyzed, using a base such as sodium ethoxide. For a successful Claisen condensation, the ester must have at least two acidic alpha-protons. As with alkylation, the presence of the hydroxyl group in this compound would likely interfere with the traditional Claisen condensation by reacting with the base.

However, α-hydroxy acids and their esters can undergo self-condensation to form polyesters through dehydration synthesis, particularly at elevated temperatures. researchgate.net This type of condensation is a key process in the formation of biodegradable polymers.

Table 2: Condensation Reactions Relevant to Esters

| Reaction | Description | Key Features | Reference |

| Acyloin Condensation | Reductive coupling of two esters to form an α-hydroxy ketone. | Requires metallic sodium; proceeds via radical intermediates. | jove.comjove.comyoutube.com |

| Claisen Condensation | Reaction of an ester enolate with another ester to form a β-keto ester. | Base-catalyzed; requires at least two alpha-protons. | mnstate.edulibretexts.org |

| Polyesterification | Self-condensation of α-hydroxy esters to form polyesters. | Typically occurs via dehydration at elevated temperatures. | researchgate.net |

Derivatization for Enhanced Analytical Detection and Characterization

To improve the volatility, thermal stability, and chromatographic behavior of polar molecules like this compound for analysis by techniques such as gas chromatography (GC), derivatization is often employed. gcms.czresearchgate.net The hydroxyl group is a primary target for these chemical modifications.

Common derivatization strategies for hydroxyl groups include silylation and acylation .

Silylation involves replacing the active hydrogen of the hydroxyl group with a silyl group, most commonly a trimethylsilyl (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. nih.govnih.govcopernicus.org This derivatization reduces the polarity of the analyte, making it more volatile and suitable for GC analysis. gcms.cz For example, a microwave-assisted silylation method using BSTFA with TMCS has been successfully applied to the derivatization of 2-hydroxybutyrate for GC-MS analysis. nih.gov A similar approach would be applicable to this compound.

Acylation introduces an acyl group to the hydroxyl functionality. This can be achieved using various reagents, such as anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or acyl chlorides. gcms.cz This process also increases the volatility and can introduce fluorinated groups that enhance detection by electron capture detection (ECD) in GC.

For the analysis of chiral compounds like this compound, derivatization can be followed by analysis on a chiral stationary phase in GC. This allows for the separation and quantification of the individual enantiomers. Studies on structurally similar compounds, such as ethyl 2-hydroxy-3-methylbutanoate (B1261901) and ethyl 2-hydroxy-4-methylpentanoate (B1259815) found in wine, have utilized chiral GC for enantiomeric analysis without prior derivatization of the hydroxyl group, though derivatization can often improve peak shape and resolution. oeno-one.euresearchgate.netoeno-one.eunih.govresearchgate.net

Table 3: Common Derivatization Techniques for Hydroxyl-Containing Esters

| Derivatization Technique | Reagent Example | Purpose | Analytical Method | Reference |

| Silylation | BSTFA + TMCS | Increase volatility, improve peak shape | GC-MS | gcms.cznih.govnih.gov |

| Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility, enhance ECD response | GC-ECD, GC-MS | gcms.cz |

| Chiral Analysis | None (direct injection) or after derivatization | Separate and quantify enantiomers | Chiral GC | oeno-one.euresearchgate.netoeno-one.eunih.govresearchgate.net |

**computational Chemistry and Theoretical Investigations**

Molecular Modeling and Conformation Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and how its different spatial arrangements (conformers) influence its physical and chemical properties. For Ethyl 2-(hydroxymethyl)butanoate, with its flexible ethyl and hydroxymethyl groups, a variety of low-energy conformations would be expected.

Detailed research findings on the specific conformational landscape of this compound are not present in the reviewed literature. A comprehensive study would typically involve:

Systematic conformational searches using methods like molecular mechanics (MM) to identify all possible low-energy structures.

Geometric optimization of these conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to determine their relative energies and populations at different temperatures.

Analysis of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl, which would significantly influence the preferred conformations.

Without such studies, a detailed understanding of the molecule's structural preferences remains speculative.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental for elucidating the electronic properties of a molecule, which in turn dictate its reactivity. Methods like DFT are routinely used to calculate a variety of molecular descriptors.

Visualizing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to predict sites susceptible to electrophilic and nucleophilic attack.

Calculating the electrostatic potential (ESP) map to identify regions of positive and negative charge, which are crucial for understanding intermolecular interactions.

Determining atomic charges using various population analysis schemes to quantify the charge distribution within the molecule.

Table 1: Publicly Available Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14O3 | Guidechem researchgate.net |

| Molecular Weight | 146.18 g/mol | Guidechem researchgate.net |

| InChI | InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3 | Guidechem researchgate.net |

| InChIKey | TWLWLMUHNWWUTE-UHFFFAOYSA-N | Guidechem researchgate.net |

This table contains interactive data. You can sort and filter the information by clicking on the column headers.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for mapping out the detailed pathways of chemical reactions, including the identification of transition states and intermediates. For this compound, this could involve studying its synthesis or degradation pathways.

There are no published computational studies on the reaction mechanisms involving this compound. A theoretical investigation could, for example, explore:

The mechanism of its esterification from 2-(hydroxymethyl)butanoic acid and ethanol (B145695), detailing the energies of the tetrahedral intermediates and transition states.

The pathways of its hydrolysis under acidic or basic conditions.

The mechanisms of its oxidation or other functional group transformations.

Such studies would provide fundamental insights into its chemical behavior and could aid in optimizing reaction conditions for its synthesis or derivatization.

Enzyme-Substrate Docking and Molecular Dynamics Simulations in Biocatalysis

Given that chiral esters like this compound are often synthesized using enzymes to achieve high stereoselectivity, computational methods like molecular docking and molecular dynamics (MD) simulations are critical.

No specific enzyme docking or MD simulation studies featuring this compound as a substrate are available in the literature. Research in this area would typically involve:

Molecular docking of this compound into the active site of a relevant enzyme (e.g., a lipase (B570770) or an esterase) to predict its binding orientation and affinity. This can help explain the enantioselectivity of the enzyme.

Molecular dynamics simulations of the enzyme-substrate complex to study the flexibility of the active site and the stability of the binding interactions over time. These simulations can provide a more dynamic picture of the recognition process.

These computational approaches are essential for understanding the principles of biocatalytic recognition and for the rational design of enzymes with improved activity and selectivity.

Prediction of Spectroscopic Properties to Aid Characterization

Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be a powerful tool for confirming the structure of a synthesized compound.

There are no published studies that report the computational prediction of the spectroscopic properties of this compound. A theoretical study in this area would involve:

Calculating NMR chemical shifts (¹H and ¹³C) using methods like GIAO (Gauge-Independent Atomic Orbital) and comparing them with experimental data to aid in signal assignment.

Simulating the infrared (IR) spectrum by calculating the vibrational frequencies and intensities. This can help in identifying characteristic peaks, such as the C=O and O-H stretching frequencies.

These predictions, when compared with experimental spectra, can provide a high degree of confidence in the structural characterization of the molecule.

**future Directions and Emerging Research Areas**

Development of Novel Catalytic Systems for Synthesis

The synthesis of chiral molecules like ethyl 2-(hydroxymethyl)butanoate is a central theme in modern organic chemistry. Future research will increasingly focus on the development of innovative catalytic systems that offer high efficiency, selectivity, and sustainability.

Organocatalysis: A promising frontier is the use of small organic molecules as catalysts. For instance, α,α-diarylprolinol trimethylsilyl (B98337) ethers have proven effective in the direct enantioselective α-hydroxymethylation of aldehydes, a key step in forming structures similar to this compound. nih.govorganic-chemistry.org These organocatalysts are attractive due to their metal-free nature, reducing the risk of heavy metal contamination in the final product. Future work will likely involve the design and screening of new organocatalysts to enhance yield, enantioselectivity, and substrate scope for the synthesis of functionalized butanoates.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal for green chemistry applications. Lipases and ketoreductases are particularly relevant for the synthesis of chiral hydroxy esters. researchgate.netpsu.edu Research is moving towards the discovery and engineering of novel enzymes with tailored substrate specificities and enhanced stability. The use of whole-cell biocatalysts, which can regenerate cofactors in situ, presents a cost-effective and scalable approach for the production of enantiomerically pure esters. psu.edu Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, is a powerful strategy to achieve theoretical yields of 100% of the desired chiral ester. organic-chemistry.org

Heterogeneous Catalysis: The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification, which aligns with the principles of sustainable chemistry. nih.govnih.govacs.orgresearchgate.net Future efforts will likely focus on developing robust and highly active heterogeneous catalysts for the synthesis of chiral esters, including those based on supported metal complexes and immobilized enzymes.

| Catalyst Type | Potential Advantages | Relevant Research Areas |

| Organocatalysts | Metal-free, low toxicity, high enantioselectivity. | Design of new chiral prolinol ethers, optimization of reaction conditions. nih.govorganic-chemistry.org |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, whole-cell biocatalysis, dynamic kinetic resolution. researchgate.netpsu.eduorganic-chemistry.org |

| Heterogeneous Catalysts | Recyclability, ease of separation, suitability for continuous processes. | Immobilization of homogeneous catalysts, development of stable and active supported catalysts. nih.govnih.govacs.orgresearchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The shift towards more sustainable and efficient chemical manufacturing has spurred interest in continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process intensification.

The synthesis of functionalized esters and other fine chemicals is increasingly being explored in microreactor and continuous flow systems. researchgate.netuc.ptnih.govunimi.it While specific studies on the flow synthesis of this compound are not yet prominent, the principles and technologies are readily adaptable. Future research will likely involve the development of telescoped flow processes where multiple reaction steps are integrated into a single, continuous sequence without the need for intermediate purification. This approach can significantly reduce waste, energy consumption, and processing time.

The combination of flow chemistry with the novel catalytic systems described above, such as immobilized enzymes or heterogeneous catalysts, is a particularly powerful strategy for creating highly efficient and sustainable synthetic routes to chiral esters like this compound.

Exploration of New Derivatization Strategies for Analytical Applications

The accurate and sensitive detection and quantification of this compound, especially in complex matrices, often requires derivatization to enhance its analytical properties for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

For Gas Chromatography (GC): The hydroxyl group of the molecule can be derivatized to improve volatility and thermal stability. youtube.com Common strategies include silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, and esterification of the hydroxyl group. youtube.com Future research may explore new silylating agents that offer improved stability and reactivity, as well as novel esterification methods that are more efficient and generate fewer byproducts.

For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization for LC-MS often aims to introduce a readily ionizable moiety to enhance detection sensitivity, particularly with electrospray ionization (ESI). researchgate.netddtjournal.com Reagents that can react with the hydroxyl group include:

Acyl chlorides and anhydrides: These reagents convert the hydroxyl group into an ester, and can be used to introduce a chromophore or a permanently charged group. researchgate.netlibretexts.org

Isocyanates: These form carbamate (B1207046) derivatives with the hydroxyl group. researchgate.net

Chiral Derivatizing Agents (CDAs): For the analysis of enantiomeric purity, CDAs are employed to convert the enantiomers into diastereomers, which can then be separated by standard chromatographic techniques. wikipedia.orglibretexts.org Well-known examples include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and a variety of newer reagents designed to provide better separation and clearer NMR signals. wikipedia.orgacs.org

Future research in this area will focus on the development of novel derivatization reagents that offer higher reaction efficiency, improved detection limits, and enhanced ability to differentiate between stereoisomers.

| Analytical Technique | Derivatization Goal | Examples of Reagents |

| Gas Chromatography (GC) | Increase volatility and thermal stability. | Silylating agents (e.g., BSTFA), Acylating agents. youtube.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enhance ionization efficiency and introduce a tag for sensitive detection. | Acyl chlorides, Isocyanates, Dansyl chloride. researchgate.netddtjournal.com |

| Enantiomeric Analysis (GC or LC) | Formation of diastereomers for separation. | Mosher's acid, Pirkle's alcohol, other chiral derivatizing agents. wikipedia.orglibretexts.org |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, which can accelerate the design of new synthetic routes and analytical methods.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. wikipedia.org For this compound, QSAR studies could be employed to predict properties such as its chromatographic retention behavior, toxicity, or its efficacy in a particular application based on its molecular descriptors. nih.govnih.govyoutube.comsigmaaldrich.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules over time. mdpi.commdpi.com For example, MD simulations could be used to model the interaction of this compound with a catalyst's active site, helping to elucidate reaction mechanisms and guide the design of more efficient catalysts. acs.org Simulations can also be used to study the hydrolysis of esters in aqueous environments, providing a deeper understanding of their stability. researchgate.netacs.org

The future of research in this area will involve the use of increasingly sophisticated computational models, including those that incorporate quantum mechanical calculations (e.g., Density Functional Theory - DFT), to provide more accurate predictions of molecular properties and reactivity. These predictive models will be invaluable for in silico screening of new catalysts, derivatization reagents, and reaction conditions, thereby reducing the need for extensive and time-consuming laboratory experimentation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.